5-Chloro-2-(cyclopentyloxy)pyrimidine
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Overview
Description
5-Chloro-2-(cyclopentyloxy)pyrimidine is a chemical compound with the molecular formula C9H11ClN2O . It is a white to yellow solid . The IUPAC name for this compound is 2-chloro-5-(cyclopentyloxy)pyrimidine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C9H11ClN2O/c10-9-11-5-8(6-12-9)13-7-3-1-2-4-7/h5-7H,1-4H2
. This indicates the presence of a pyrimidine ring with a chlorine atom at the 2nd position and a cyclopentyloxy group at the 5th position. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available in the retrieved data, pyrimidines in general are known to undergo various reactions. For instance, they can participate in nucleophilic aromatic substitution processes .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 198.65 . The compound’s linear formula is C9H11ClN2O .Scientific Research Applications
Antiviral Activity : 5-Substituted 2,4-diaminopyrimidine derivatives, which include 5-chloro-2-(cyclopentyloxy)pyrimidine, have demonstrated notable inhibitory activity against retrovirus replication in cell culture. These compounds, particularly those with 5-halogen substitution, show significant antiretroviral activity comparable to reference drugs like adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).
Structural Studies : Research on pyrimidines, including this compound, has revealed their importance in biology and medicine, with focus on molecular recognition processes involving hydrogen bonding. Studies have shown the ability of these compounds to form different tautomeric forms and their impact on crystal structures (Rajam et al., 2017).
Antitumor Activity : Certain fluorocyclopentenyl-pyrimidine derivatives, related to this compound, have shown potent antitumor activity. They demonstrate antigrowth effects in a broad range of tumor cell lines and potent antitumor activity in specific cancer models (Choi et al., 2012).
Synthesis and Pharmacological Evaluation : The synthesis of various pyrimidine derivatives, including those structurally similar to this compound, has been explored for potential analgesic and anti-inflammatory applications. Some compounds in this category have emerged as more potent than standard drugs like diclofenac sodium, with a very low ulcer index observed for the most potent compound (Chhabria et al., 2011).
Antioxidant Properties : Pyrimidine derivatives have demonstrated a wide spectrum of biological activities, including antioxidant properties. This research area explores the antioxidant activities of various pyrimidine compounds, influenced by specific structural modifications (Rani et al., 2012).
Fluorescent Properties for Biochemical Studies : Certain cytidine 5'-phosphate derivatives with substituted pyrimidine rings, such as this compound, exhibit significant UV absorption and fluorescence, making them suitable for use as fluorescent probes or labels in biochemical studies (Kochetkov et al., 1976).
Conformational Behavior : Studies on the conformational behavior of isomeric phenyl pyrimidines, including compounds like this compound, have provided insights into their molecular and crystal structures, contributing to the understanding of their mesomorphic behavior (Rapthel et al., 1983).
Synthesis and Photoreactivating Enzyme Studies : Research has been conducted on the synthesis of pyrimidine derivatives and their role in photoreactivating enzymes, which repair DNA damage induced by UV radiation. The studies focus on the interaction of these compounds with cyclobutane pyrimidine dimers in DNA (Sancar, 1994).
Radiosensitization and Cytotoxicity in Cancer Therapy : Halogenated pyrimidines like 5-chloro-2'-deoxycytidine have been investigated for their potential as radiosensitizers and cytotoxic agents in cancer therapy. Their differential metabolism in tumor cells versus normal cells offers a potential avenue for selective radiosensitization and cytotoxicity in human melanoma cells (Lawrence & Davis, 1989).
Future Directions
While specific future directions for 5-Chloro-2-(cyclopentyloxy)pyrimidine are not available in the retrieved data, research in pyrimidine derivatives continues to be a significant area of interest. Pyrimidines have been recognized as valuable compounds in the treatment of various diseases, including cancer . Therefore, the development of novel pyrimidine analogs possessing enhanced activities with minimum toxicity is a promising area for future research .
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives play a crucial role in various biological processes, including dna and rna synthesis .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, such as nucleophilic aromatic substitution processes . The presence of a chlorine atom on position-2 in pyrimidine derivatives is necessary for a good effect .
Biochemical Pathways
Pyrimidines are integral components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . The metabolism of pyrimidines encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules .
Result of Action
The effects of pyrimidine derivatives can be diverse, depending on their specific targets and the biochemical pathways they influence .
Biochemical Analysis
Cellular Effects
It’s plausible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, given the importance of pyrimidines in these processes .
Molecular Mechanism
It’s likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, given the role of pyrimidines in these processes .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 5-Chloro-2-(cyclopentyloxy)pyrimidine in laboratory settings . Future studies should focus on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
No specific studies have been conducted to determine the dosage effects of this compound in animal models
Metabolic Pathways
Given the importance of pyrimidines in metabolism , it’s likely that this compound interacts with certain enzymes or cofactors and may affect metabolic flux or metabolite levels.
Properties
IUPAC Name |
5-chloro-2-cyclopentyloxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFQWXJUFMHHQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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